3-(苯甲酰氨基)-N-(5-环己基-1,3,4-噻二唑-2-基)苯甲酰胺
描述
3-benzamido-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(benzoylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is 406.14634713 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-benzamido-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzamido-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和激酶抑制
类似于3-(苯甲酰氨基)-N-(5-环己基-1,3,4-噻二唑-2-基)苯甲酰胺的化合物已被确定为血管内皮生长因子受体-2 (VEGFR-2) 的有效抑制剂,在癌症模型中表现出显着的激酶选择性和体内功效 (Borzilleri 等人,2006)。
碳酸酐酶抑制
新型吖啶-乙酰唑胺偶联物,结合噻二唑结构,表现出对碳酸酐酶的强抑制作用,表明在治疗青光眼、癫痫和高山病等疾病中具有潜在应用 (Ulus 等人,2016)。
金属络合物形成
对噻二唑苯甲酰胺衍生物的研究已扩展到金属络合物的合成,该络合物有望作为碳酸酐酶抑制剂,具有治疗各种疾病的潜力 (Büyükkıdan 等人,2013)。
抗癌活性
将噻二唑和其他杂环结构结合到苯甲酰胺衍生物中的设计和合成已探索其抗癌特性,对各种癌细胞系表现出显着的活性 (Tiwari 等人,2017)。
新型合成路线
研究还集中在为噻二唑衍生物开发新的合成路线,从而探索其生物活性和在药物开发中的潜在应用 (Takikawa 等人,1985)。
属性
IUPAC Name |
3-benzamido-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-19(15-8-3-1-4-9-15)23-18-13-7-12-17(14-18)20(28)24-22-26-25-21(29-22)16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,23,27)(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXLIPAVWDBGBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。